molecular formula C14H16F2N2 B14609110 7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 60481-25-6

7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B14609110
CAS No.: 60481-25-6
M. Wt: 250.29 g/mol
InChI Key: UISNPIRBSCYTRC-UHFFFAOYSA-N
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Description

7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a synthetic organic compound with the molecular formula C14H16F2N2. This compound is part of the tetrahydrocarbazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired tetrahydrocarbazole structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The reaction conditions vary depending on the desired product, with factors such as temperature, solvent, and reactant concentration playing crucial roles.

Major Products Formed

The major products formed from these reactions include 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .

Mechanism of Action

The mechanism of action of 7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrocarbazole derivatives such as:

Uniqueness

7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to the presence of fluorine atoms at the 7 and 8 positions, which can significantly influence its chemical reactivity and biological activity. The dimethylamine group also contributes to its distinct properties compared to other tetrahydrocarbazole derivatives.

Properties

CAS No.

60481-25-6

Molecular Formula

C14H16F2N2

Molecular Weight

250.29 g/mol

IUPAC Name

7,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C14H16F2N2/c1-18(2)8-3-6-12-10(7-8)9-4-5-11(15)13(16)14(9)17-12/h4-5,8,17H,3,6-7H2,1-2H3

InChI Key

UISNPIRBSCYTRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2=C(C1)C3=C(N2)C(=C(C=C3)F)F

Origin of Product

United States

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